molecular formula C11H11F3N4O B6460039 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine CAS No. 2549050-78-2

3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine

Cat. No. B6460039
CAS RN: 2549050-78-2
M. Wt: 272.23 g/mol
InChI Key: XMQVRYWOICKROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine” is a compound that has been studied for its potential therapeutic applications. It contains an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs . This compound has been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma .


Synthesis Analysis

The synthesis of this compound involves the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Molecular Structure Analysis

The molecular structure of this compound is characterized by an imidazo[1,2-b]pyridazine core. This moiety binds to the hinge region of kinases, and substitutions at various positions can influence the compound’s selectivity and potency .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily relate to its ability to inhibit TAK1, a kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The compound’s effectiveness in inhibiting TAK1 is influenced by the nature of the aryl substituent at position-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its structure and the nature of its substituents. For instance, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .

Scientific Research Applications

Anticonvulsant Properties

Imidazo[1,2-b]pyridazines, including our compound of interest, have demonstrated anticonvulsant activity . These molecules may serve as potential therapeutic agents for managing seizures and related neurological disorders.

Antimicrobial Activity

Research indicates that imidazo[1,2-b]pyridazines possess antimicrobial properties . They could be explored as novel antibiotics or antifungal agents to combat infectious diseases.

Antiviral Potential

Imidazo[1,2-b]pyridazines have been investigated for their antiviral effects . These compounds might play a role in inhibiting viral replication and could be relevant in antiviral drug development.

Antiparasitic Applications

Considering their diverse biological activities, imidazo[1,2-b]pyridazines could be explored as antiparasitic agents . Investigating their efficacy against parasitic infections could yield promising results.

Anti-Inflammatory Effects

Imidazo[1,2-b]pyridazines have been associated with anti-inflammatory properties . These compounds may modulate inflammatory pathways and could be relevant in treating inflammatory conditions.

Inhibition of DNA Oxidation and Radical Quenching

Imidazo[1,2-b]pyridazines exhibit inhibitory effects on DNA oxidation and radical quenching . Understanding their mechanisms of action in this context could lead to applications in oxidative stress-related diseases.

properties

IUPAC Name

6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQVRYWOICKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.